Head-to-Head Lipophilicity Comparison: Target N-Methyl vs. N-(4-Methylphenyl) Analog
The N-methyl amide substitution of the target compound dramatically reduces calculated lipophilicity compared to the N-(4-methylphenyl) analog. The target compound exhibits a computed logP of 1.90, whereas the N-(4-methylphenyl) variant shows a logP of 4.39—a difference of −2.49 log units . This indicates that the target compound is substantially less lipophilic, which correlates with improved aqueous solubility and potentially reduced non-specific binding in biological matrices.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.90 (ChemDiv computational prediction) |
| Comparator Or Baseline | N-(4-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide: logP = 4.39 |
| Quantified Difference | ΔlogP = −2.49 (target less lipophilic by 2.49 log units) |
| Conditions | Predicted logP values sourced from ChemDiv compound catalog; both compounds share identical phthalazinone core and 4-methylphenyl substituent, differing only in the amide N-substituent |
Why This Matters
A lower logP by >2 log units directly impacts DMSO solubility, buffer compatibility, and potential for non-specific binding in in vitro assays, making the target compound more suitable for aqueous-dilution screening protocols than its bulkier aryl-amide analogs.
